An In-depth Technical Guide to Z-Ala-NH2 (N-Benzyloxycarbonyl-L-alaninamide)
An In-depth Technical Guide to Z-Ala-NH2 (N-Benzyloxycarbonyl-L-alaninamide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Ala-NH2, chemically known as N-Benzyloxycarbonyl-L-alaninamide, is a protected amino acid derivative of L-alanine. The presence of the benzyloxycarbonyl (Z or Cbz) group on the nitrogen terminus makes it a crucial building block in peptide synthesis. This protecting group is stable under various conditions but can be selectively removed, typically through catalytic hydrogenolysis, allowing for the controlled, stepwise elongation of peptide chains. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and handling of Z-Ala-NH2 for professionals in research and drug development.
Chemical Structure and Identification
The structure of Z-Ala-NH2 consists of an L-alanine core where the amino group is protected by a benzyloxycarbonyl group, and the carboxyl group is an amide.
Molecular Structure:
Caption: Chemical structure of Z-Ala-NH2.
Table 1: Chemical Identification of Z-Ala-NH2
| Identifier | Value |
| IUPAC Name | benzyl N-[(2S)-1-amino-1-oxopropan-2-yl]carbamate |
| Synonyms | N-Benzyloxycarbonyl-L-alaninamide, Cbz-Ala-NH2, Z-L-Ala-NH2, N-Cbz-L-alaninamide |
| CAS Number | 13139-27-0[1] |
| Molecular Formula | C11H14N2O3[2] |
| Molecular Weight | 222.24 g/mol [2] |
Physicochemical Properties
Table 2: Physicochemical Properties of Z-Ala-NH2 and Related Compounds
| Property | Z-Ala-NH2 (N-Benzyloxycarbonyl-L-alaninamide) | Z-Ala-OH (N-Benzyloxycarbonyl-L-alanine) |
| Melting Point | Data not available | 82-87 °C[3][4] |
| Boiling Point | Data not available | ~364.5 °C (estimate)[5] |
| Optical Rotation | Data not available | -14.5° to -15° (c=2 in Acetic Acid)[5] |
| Solubility | Generally soluble in organic solvents such as methanol, ethanol, and DMSO.[6] Sparingly soluble in water. | Sparingly soluble in water; soluble in many organic solvents like methanol, ethyl acetate, and acetic acid.[7] |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid[4][7] |
Experimental Protocols
Synthesis of Z-Ala-NH2
A common method for the synthesis of Z-Ala-NH2 involves the amidation of its corresponding N-protected amino acid, Z-Ala-OH. This can be achieved through an activated ester intermediate or by using a coupling agent. Below is a generalized protocol for the synthesis from Z-Ala-OH.
Workflow for the Synthesis of Z-Ala-NH2:
Caption: General workflow for the synthesis of Z-Ala-NH2.
Detailed Experimental Protocol:
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Materials:
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N-Benzyloxycarbonyl-L-alanine (Z-Ala-OH)
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N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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1-Hydroxybenzotriazole (HOBt)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Ammonia solution (e.g., 7N in Methanol) or Ammonia gas
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Activation: Dissolve Z-Ala-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or THF. Cool the solution to 0 °C in an ice bath.
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Add DCC or EDC (1.1 equivalents) to the cooled solution. Stir the reaction mixture at 0 °C for 1-2 hours. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Amidation: Slowly add a solution of ammonia in methanol (or bubble ammonia gas through the solution) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
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Workup: If DCC was used, filter off the DCU precipitate. Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure Z-Ala-NH2.
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Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the direct biological activity or involvement of Z-Ala-NH2 in specific signaling pathways. Its primary role in biochemical and pharmaceutical research is as a synthetic intermediate.
Amino acids and their derivatives, in a broader context, are fundamental to numerous biological processes, including neurotransmission and metabolic regulation. However, the N-terminal benzyloxycarbonyl protection and the C-terminal amide modification of Z-Ala-NH2 are primarily designed for synthetic utility in peptide chemistry. Any direct biological effects of the molecule itself have not been extensively studied or reported.
Logical Relationship of Z-Ala-NH2 in Peptide Synthesis:
Caption: Role of Z-Ala-NH2 in the peptide synthesis cycle.
Conclusion
Z-Ala-NH2 is a valuable and widely utilized N-protected amino acid amide in the field of peptide synthesis. Its well-defined structure and the reliable chemistry of the benzyloxycarbonyl protecting group allow for its effective incorporation into peptide chains. While specific quantitative physicochemical data and direct biological activities are not extensively documented, its utility as a synthetic building block is well-established. The provided protocols and data serve as a foundational guide for researchers and professionals working with this important compound. Further research into its specific properties and potential biological roles could open new avenues for its application.
References
- 1. prepchem.com [prepchem.com]
- 2. Buy N-(Benzyloxycarbonyl)-L-alanine benzylamide | 2489-19-2 [smolecule.com]
- 3. prepchem.com [prepchem.com]
- 4. N-CBZ-L-Alanine(1142-20-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Thermo Scientific Chemicals N-Carbobenzyloxy-L-alanine, 98% | Fisher Scientific [fishersci.ca]
- 7. benchchem.com [benchchem.com]
